molecular formula C20H30O5 B598362 14-Deoxy-11-hydroxyandrographolide CAS No. 160242-09-1

14-Deoxy-11-hydroxyandrographolide

Cat. No. B598362
M. Wt: 350.455
InChI Key: BNLCOXWUZAOLDT-JLEOBMEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Deoxy-11-hydroxyandrographolide is a compound isolated from Andrographis paniculate . It shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells .


Synthesis Analysis

The synthesis of 14-Deoxy-11-hydroxyandrographolide and its derivatives has been reported in several studies . For instance, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .


Molecular Structure Analysis

The molecular weight of 14-Deoxy-11-hydroxyandrographolide is 350.45, and its formula is C20H30O5 . The compound’s structure has been characterized using 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .


Chemical Reactions Analysis

Several chemical reactions involving 14-Deoxy-11-hydroxyandrographolide have been reported . For example, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 14-Deoxy-11-hydroxyandrographolide have been characterized using various techniques such as 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .

Scientific Research Applications

  • Cytotoxic Activity in Cancer Treatment : 14-Deoxy-11-hydroxyandrographolide and its analogs have shown significant potential in treating cancer. For instance, synthetic analogs of this compound exhibited notable cytotoxicities against various cancer cell lines, with some analogs being much more potent than the parent compound (Sirion et al., 2017).

  • Antibacterial and Antifungal Properties : This compound has demonstrated inhibitory effects against biofilm formation by microorganisms like Pseudomonas aeruginosa. It shows potential as a drug molecule against biofilm development by inhibiting the quorum sensing pathway in bacteria (Majumdar et al., 2019).

  • Molecular and Cellular Mechanisms : In a study on T-47D breast carcinoma cells, 14-Deoxy-11-hydroxyandrographolide induced toxicity and non-apoptotic cell death by regulating genes that inhibit cell proliferation or promote cell cycle arrest (Tan et al., 2012).

  • Structural Analysis : The crystal structure of this compound has been determined, providing insights into its molecular configuration, which is crucial for understanding its biological activities (Gupta et al., 1993).

  • Pharmacokinetics and Drug Delivery : Research has also focused on the pharmacokinetics of this compound and its derivatives, exploring how it can be effectively delivered in vivo, such as in the treatment of Leishmaniasis (Lala et al., 2003).

  • Phytochemical Composition : The compound is a key constituent of Andrographis paniculata, a medicinal plant used in traditional medicine, and its isolation and characterization have been studied extensively (Kulyal et al., 2010).

properties

IUPAC Name

4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLCOXWUZAOLDT-JLEOBMEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Deoxy-11-hydroxyandrographolide

Citations

For This Compound
42
Citations
R Raghavan, S Cheriyamundath… - Pharmacognosy …, 2018 - phcogrev.com
This review explores the mechanisms of cytotoxic and anti‑inflammatory properties of andrographolide and derivatives of andrographolide in various cell lines. In vitro and in vivo …
Number of citations: 12 www.phcogrev.com
M Jiang, F Sheng, Z Zhang, X Ma, T Gao, C Fu… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Andrographis paniculata (Burm.f.) Nees is widely used all over the world, especially in subtropical regions such as India, Thailand, Vietnam, and China…
Number of citations: 57 www.sciencedirect.com
E Sundhani, AE Nugroho, A Nurrochmad… - Indonesian Journal of …, 2022 - journal.ugm.ac.id
The study aims to analyze the potential Herb-Drug Interactions (HDIs) of the chemical compound in Andrographis paniculate Burm. f. against Constitutive Androstane Receptor (CAR) …
Number of citations: 1 journal.ugm.ac.id
YH Shen, RT Li, WL Xiao, G Xu, ZW Lin… - Journal of natural …, 2006 - ACS Publications
… Fraction V was subjected to column chromatography over silica gel, eluted with CHCl 3 −MeOH (9:1 and 8:2), to obtain 14-deoxy-11-hydroxyandrographolide (27 mg), and the mother …
Number of citations: 68 pubs.acs.org
YK Rao, G Vimalamma, CV Rao, YM Tzeng - Phytochemistry, 2004 - Elsevier
Two flavonoids, identified as 5,7,2 ′ ,3 ′ -tetramethoxyflavanone and 5-hydroxy-7,2 ′ ,3 ′ -trimethoxyflavone, as well as several other flavonoids, andrographolide diterpenoids, and …
Number of citations: 316 www.sciencedirect.com
W Sun, L Leng, Q Yin, MM Xu, M Huang, Z Xu… - The Plant …, 2019 - Wiley Online Library
… as nine standard compounds (andrographolide, andropanolide, 14-deoxyandrographolide, neoandrographolide, andrograpanin, andropanoside, 14-deoxy-11-hydroxyandrographolide…
Number of citations: 70 onlinelibrary.wiley.com
A Paniculata, APM Plant - 2006 - hakon-art.com
… 4), 14–deoxy-12methoxyandrographolide (8), 12-epi-14-deoxy-12– methoxyandrographolide (9), 14–deoxy-12hydroxyandrographolide (10) and 14–deoxy-11hydroxyandrographolide (…
Number of citations: 0 www.hakon-art.com
JM Al-Khayri, S Dubey, G Thirumoorthy, P Nagella… - Molecules, 2023 - mdpi.com
A number of phytochemicals have been identified as promising drug molecules against a variety of diseases using an in-silico approach. The current research uses this approach to …
Number of citations: 1 www.mdpi.com
S Deng, Y Zhang, J Chen, J Wang, J Luo… - Phytochemical …, 2022 - Wiley Online Library
Introduction Andrographolide active pharmaceutical ingredient (API) is a semidiurnal diterpene lactone with significant antipyretic, antiviral, anti‐inflammatory and anticancer activities. A …
M Ervina, MRF Pratama, H Poerwono… - Journal of Advanced …, 2020 - ncbi.nlm.nih.gov
The coronavirus disease 2019 (COVID-19) pandemic has attracted worldwide attention. Andrographis paniculata (Burm. f) Ness (AP) is naturally used to treat various diseases, …
Number of citations: 26 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.